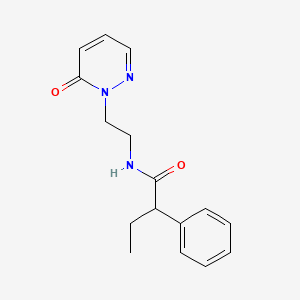

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide

Description

Properties

IUPAC Name |

N-[2-(6-oxopyridazin-1-yl)ethyl]-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-2-14(13-7-4-3-5-8-13)16(21)17-11-12-19-15(20)9-6-10-18-19/h3-10,14H,2,11-12H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIECFCYVJGFJLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCN2C(=O)C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide typically involves the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Alkylation: The pyridazinone core is then alkylated using ethyl halides or similar reagents to introduce the ethyl group.

Amidation: The final step involves the coupling of the alkylated pyridazinone with 2-phenylbutanoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the ethyl or phenyl positions, using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, aryl halides, polar aprotic solvents like DMF or DMSO.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

Chemical Applications

Organic Synthesis:

- This compound serves as a valuable building block in organic synthesis, particularly for developing heterocyclic compounds. Its structural features allow for modifications that can lead to new derivatives with enhanced properties.

Material Science:

- In industry, N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide is utilized in synthesizing advanced materials, including polymers and catalysts. Its reactivity can be harnessed in creating materials with specific functional properties.

Biological Applications

Enzyme Inhibition:

- Research has shown that this compound exhibits potential enzyme inhibition activities. It may interact with specific molecular targets, modulating biological pathways such as signal transduction and metabolic processes.

Receptor Binding:

- Investigations into its receptor binding capabilities suggest that it could influence various biological activities, making it a candidate for further pharmacological studies.

Medicinal Applications

Therapeutic Potential:

- N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide is being explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders. Its mechanism of action involves interactions with cellular targets that could lead to significant therapeutic effects.

Case Studies:

- Cancer Treatment: Studies have indicated that derivatives of this compound can induce apoptosis in cancer cells through mitochondrial pathways, characterized by increased reactive oxygen species production and activation of caspases. For instance, one derivative exhibited an IC50 value of approximately 103 nM against HL-60 leukemia cells, demonstrating its potential as an anticancer agent.

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Smh-3 | HL-60 | 103.26 ± 4.59 | G2/M arrest, apoptosis |

| Compound A | K562 | 50 | Caspase activation |

| Compound B | MCF7 | 75 | ROS induction |

Antimicrobial Activity

While the primary focus has been on its anticancer properties, some derivatives of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide have also shown antimicrobial activity against various pathogens. This dual functionality suggests potential applications in both oncology and infectious disease management.

Mechanism of Action

The mechanism of action of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone moiety can act as a pharmacophore, binding to active sites and modulating biological activity. This interaction can influence various pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide, we compare it with three structurally related compounds (Table 1):

Table 1: Key Structural and Functional Comparisons

*Estimated based on molecular formula (C20H21N3O3).

Key Observations

Pyridazinone Derivatives: The target compound shares the pyridazinone core with 4-(3-(benzyloxy)-6-oxopyridazin-1-yl)benzenesulfonamide , but replaces the sulfonamide group with a phenylbutanamide chain. The furan-substituted analog introduces a heteroaromatic ring at C3 of pyridazinone, which may enhance solubility due to furan’s oxygen atom. This contrasts with the target compound’s unmodified pyridazinone ring, suggesting a trade-off between lipophilicity and bioavailability.

Butanamide-Based Analogs :

- Compared to the peptidomimetic butanamides , the target compound lacks stereochemical complexity and polycyclic backbones, simplifying synthesis but possibly limiting receptor-binding specificity. The peptidomimetic derivatives’ higher molecular weights (~600–650 g/mol) may also restrict blood-brain barrier penetration, whereas the target compound’s lower weight (~349 g/mol) could favor pharmacokinetics.

Functional Group Impact :

- The phenyl group in the target compound’s butanamide chain likely increases membrane permeability, analogous to bioactive arylalkylamines. However, the absence of electron-withdrawing groups (e.g., sulfonamide in ) may reduce binding affinity to enzymes like carbonic anhydrase or cyclooxygenase.

Biological Activity

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The pyridazinone moiety acts as a pharmacophore, facilitating binding to active sites and modulating biological functions. This interaction can influence various pathways, including:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

- Receptor Binding : It may interact with neurotransmitter receptors, suggesting potential applications in neurological disorders.

Anti-inflammatory Properties

Recent studies have highlighted the compound's anti-inflammatory properties. For instance, it has been evaluated for its ability to inhibit carbonic anhydrase (CA), COX-2, and 5-lipoxygenase (5-LOX) enzymes. These enzymes are critical in the inflammatory process:

These multi-target inhibition strategies are advantageous for developing anti-inflammatory drugs that can mitigate side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Potential

The compound's anticancer properties have also been explored. In vitro studies suggest that it may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation:

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| MCF-7 (breast cancer) | 15 | Apoptosis induction | |

| A549 (lung cancer) | 20 | Cell cycle arrest | |

| HeLa (cervical cancer) | 10 | Inhibition of migration |

Case Studies

- Study on Anti-inflammatory Effects : A study conducted on pyridazine-based compounds demonstrated that N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide significantly reduced inflammation in animal models by inhibiting the aforementioned enzymes, showcasing its potential as a therapeutic agent for chronic inflammatory conditions .

- Anticancer Research : Another study highlighted the compound's efficacy in reducing tumor growth in xenograft models of breast cancer. The treatment led to a notable decrease in tumor size and weight compared to control groups, indicating its potential as an oral anticancer drug candidate .

Q & A

Q. What synthetic methodologies are most effective for preparing N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Pyridazinone Core Formation : Cyclocondensation of dicarbonyl compounds with hydrazines under reflux in polar solvents (e.g., ethanol) to form the 6-oxopyridazinone moiety .

Amide Coupling : Reaction of the pyridazinone-ethylamine intermediate with 2-phenylbutanoyl chloride using coupling agents like EDCI/HOBt in anhydrous DMF or dichloromethane .

Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization to achieve >95% purity.

Optimization Tips :

- Control reaction temperature (0–25°C) during coupling to minimize side reactions.

- Use catalytic DMAP to accelerate amide bond formation .

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Identify protons on the pyridazinone ring (δ 6.5–7.2 ppm for aromatic H) and ethyl linker (δ 3.4–3.8 ppm for CH2N) .

- 13C NMR : Confirm carbonyl groups (C=O at ~165–175 ppm) and aromatic carbons .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-MS) to verify molecular ion [M+H]+ and fragmentation patterns .

- HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water gradient) with UV detection at 254 nm .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Anticancer Screening :

- Antimicrobial Testing :

- Broth microdilution assays (MIC determination) against S. aureus and E. coli .

- Include positive controls (e.g., ciprofloxacin) and solvent controls .

Advanced Research Questions

Q. How do structural modifications at the phenyl or pyridazinone moieties influence bioactivity and selectivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Strategies :

- Selectivity Profiling :

Q. How can contradictory activity data across studies be systematically resolved?

Methodological Answer:

- Assay Standardization :

- Validate cell line authenticity (STR profiling) and culture conditions (e.g., serum-free vs. FBS-supplemented media) .

- Replicate experiments across independent labs using identical compound batches .

- Orthogonal Validation :

Q. What computational approaches predict the compound’s interaction with enzymatic targets (e.g., HDACs, kinases)?

Methodological Answer:

- Molecular Docking :

- Prepare protein structures (PDB IDs: e.g., 4LX6 for HDAC6) using AutoDock Tools .

- Simulate ligand-receptor interactions with flexible side chains and solvation models .

- Molecular Dynamics (MD) :

- Run 100-ns simulations (GROMACS) to assess binding stability and identify key residues (e.g., Zn²+ coordination in HDACs) .

- Free Energy Calculations :

- Use MM-PBSA to estimate binding free energies and rank derivatives .

Q. How does the compound’s stability under physiological conditions impact experimental design?

Methodological Answer:

- Stability Profiling :

- Incubate in PBS (pH 7.4) and human plasma at 37°C. Monitor degradation via LC-MS at 0, 6, 24, and 48 hr .

- Identify metabolites (e.g., hydrolyzed amide bonds) using Q-TOF-MS .

- Formulation Adjustments :

- Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility for in vivo studies .

- Adjust dosing schedules in animal models based on half-life data from pharmacokinetic (PK) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.